

AZD1080 and its Effect on Synaptic Plasticity: A Technical Guide

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Compound of Interest

Compound Name: AZD1080

Cat. No.: B1665930

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Executive Summary

AZD1080 is a potent and selective, orally active, and brain-permeable inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Developed by AstraZeneca, it was investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies.[1][3] The primary mechanism of action of **AZD1080** revolves around the inhibition of GSK-3, a key enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and a critical regulator of synaptic plasticity.[3] Preclinical studies demonstrated the ability of **AZD1080** to rescue synaptic plasticity deficits in rodent models and inhibit tau phosphorylation. Despite promising preclinical data and successful target engagement in Phase I clinical trials, the development of **AZD1080** was discontinued due to safety concerns that arose during chronic dosing in animal studies. This guide provides an in-depth overview of the preclinical data on **AZD1080**'s impact on synaptic plasticity, its mechanism of action, and the experimental protocols utilized in its evaluation.

Mechanism of Action: GSK-3 Inhibition

AZD1080 functions as an ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3 α and GSK-3 β , with a higher selectivity for GSK-3 β . GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the central nervous system, GSK-3 is a key regulator of

neuronal function, and its hyperactivity has been linked to the pathophysiology of several neurodegenerative and psychiatric disorders.

The inhibitory activity of **AZD1080** on human GSK-3 α and GSK-3 β has been quantified with K_i values of 6.9 nM and 31 nM, respectively. The compound exhibits more than 14-fold selectivity against other kinases such as CDK2, CDK5, CDK1, and Erk2. By binding to the ATP pocket of GSK-3, **AZD1080** prevents the phosphorylation of its downstream substrates, including the tau protein.

Quantitative Data on the Effects of AZD1080

The preclinical efficacy of **AZD1080** was evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of **AZD1080**

| Target | Assay Type | Parameter | Value | Reference |
|----------------------|----------------------------|-----------|--------|-----------|
| Human GSK-3 α | Cell-free assay | K_i | 6.9 nM | |
| Human GSK-3 β | Cell-free assay | K_i | 31 nM | |
| Tau Phosphorylation | Cells expressing human tau | IC50 | 324 nM | |

Table 2: In Vivo Effects of **AZD1080** in Rodent Models

| Model | Treatment | Key Finding | Quantitative Effect | Reference |
|------------------------------------|--|---|--|-----------|
| Rat Brain | Acute oral administration | Inhibition of Tau Phosphorylation | Dose-dependent | |
| Rat Brain | Acute oral administration (10 µmol/kg) | Reduction of phosphorylated to total glycogen synthase (GS) ratio | 49% maximal inhibition at 2 hours post-dosing | |
| MK-801-induced deficit mouse model | Subchronic administration of AZD1080 | Reversal of Long-Term Potentiation (LTP) deficits | Statistically significant reversal (exact percentage not specified in available literature) | |
| MK-801-induced deficit mouse model | Subchronic administration of AZD1080 | Reversal of cognitive deficits | Statistically significant improvement in cognitive tests (specific test and scores not detailed) | |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of **AZD1080**.

In Vitro Kinase Inhibition Assay

- Objective: To determine the inhibitory potency (Ki) of **AZD1080** against human GSK-3α and GSK-3β.

- Methodology: A GSK-3 scintillation proximity assay was utilized. The experiments were conducted in duplicate with ten different concentrations of **AZD1080** in clear-bottomed microtiter plates. The assay measures the competition between **AZD1080** and ATP for binding to the active site of the GSK-3 enzyme.

Cellular Tau Phosphorylation Assay

- Objective: To assess the ability of **AZD1080** to inhibit tau phosphorylation in a cellular context.
- Methodology: Cells engineered to express human tau protein were treated with varying concentrations of **AZD1080**. The levels of phosphorylated tau were then measured using standard molecular biology techniques, such as Western blotting or ELISA, to determine the half-maximal inhibitory concentration (IC50).

MK-801-Induced Synaptic Plasticity Deficit Model

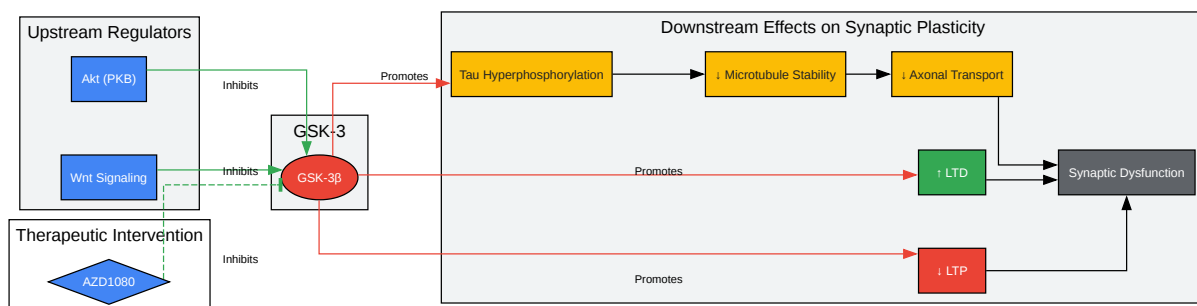
- Objective: To evaluate the efficacy of **AZD1080** in rescuing deficits in synaptic plasticity.
- Animal Model: Mice were used for this study.
- Induction of Deficit: The NMDA receptor antagonist MK-801 was administered to the mice to induce deficits in long-term potentiation (LTP), a cellular correlate of learning and memory.
- Treatment: **AZD1080** was administered subchronically (i.e., over an extended period). A key finding was that acute (single-dose) administration did not reverse the deficits.
- Outcome Measures:
 - Electrophysiology: Long-term potentiation (LTP) was measured in hippocampal slices from the treated and control animals. Field excitatory postsynaptic potentials (fEPSPs) were recorded to assess the strength of synaptic transmission.
 - Cognitive Testing: A cognitive test was performed to assess the impact of **AZD1080** on learning and memory. The specific behavioral test used is not detailed in the available literature.

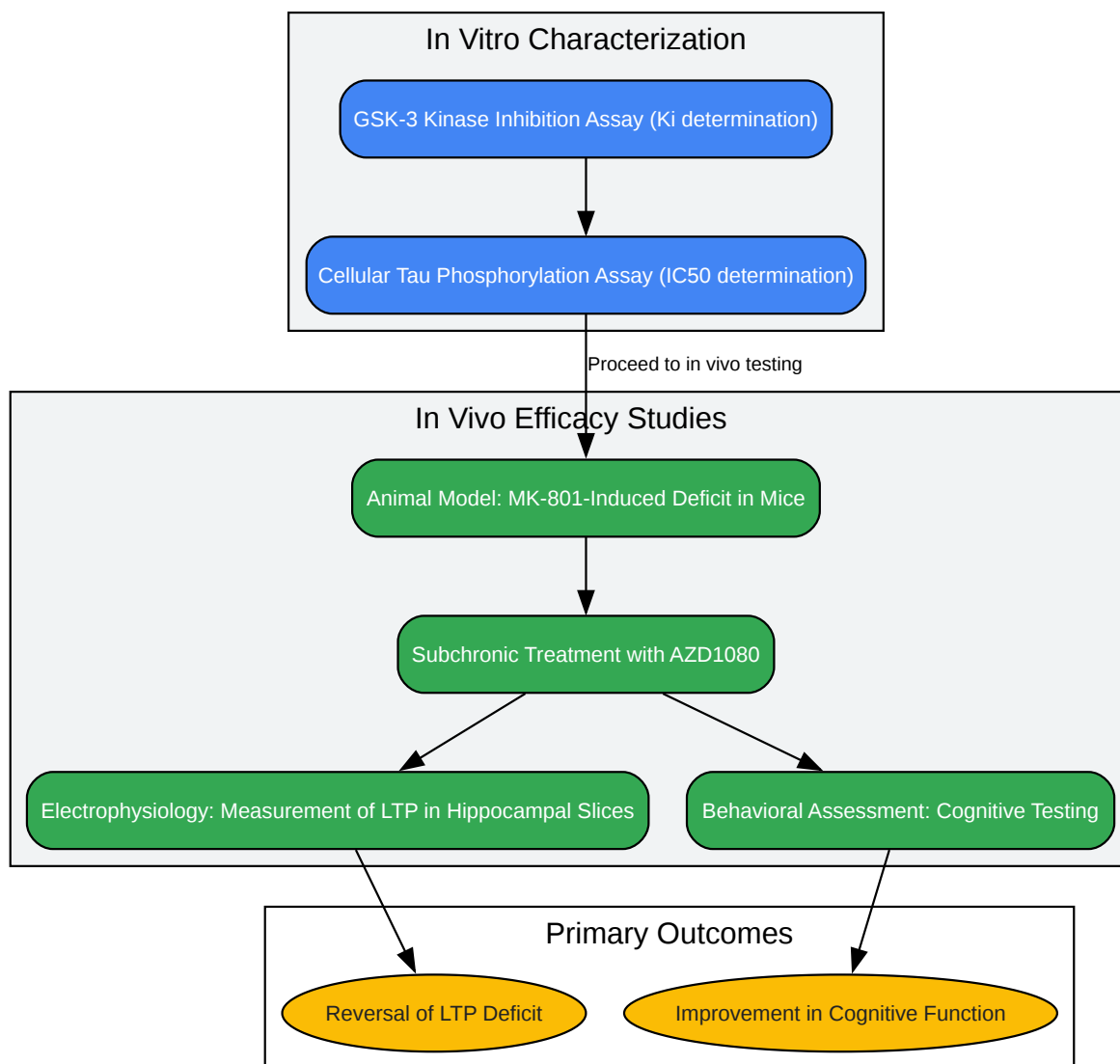
Signaling Pathways and Experimental Workflows

GSK-3 Signaling Pathway in Synaptic Plasticity

Glycogen Synthase Kinase-3 (GSK-3) is a critical downstream effector in multiple signaling pathways that regulate synaptic plasticity. Its activity is modulated by upstream signals, and in turn, it phosphorylates a wide range of substrates that influence neuronal function.

Hyperactivity of GSK-3 is generally associated with a shift towards long-term depression (LTD) and a suppression of long-term potentiation (LTP).





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